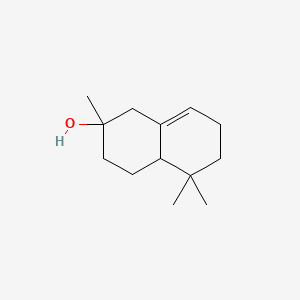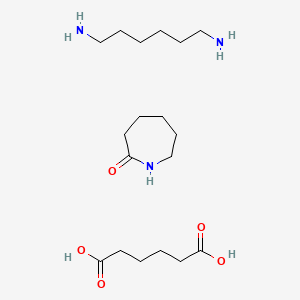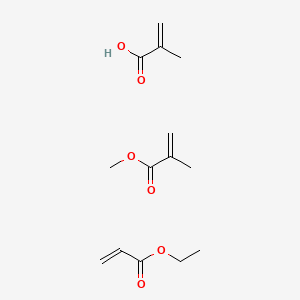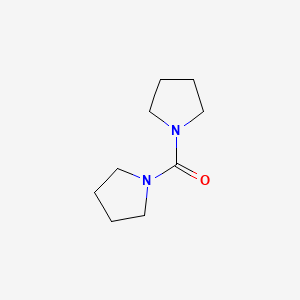
1,1'-Carbonyldipyrrolidin
Übersicht
Beschreibung
1,1'-Carbonyldipyrrolidine is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1'-Carbonyldipyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1'-Carbonyldipyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Carbonyldipyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Produktion und Reinigung von Antikörpern
1,1'-Carbonyldipyrrolidin spielt eine Rolle bei der Produktion und Reinigung von Antikörpern. Es wird in Reagenzien und Kits verwendet, die für diesen Zweck entwickelt wurden und in der biomedizinischen Forschung und in therapeutischen Anwendungen von entscheidender Bedeutung sind . Die Eigenschaften der Verbindung können die Synthese oder Stabilisierung von Antikörpern erleichtern, die für die Diagnose, Behandlung und Prävention von Krankheiten unerlässlich sind.
Chromatographie
In der analytischen Chemie wird this compound in der Chromatographie eingesetzt, einer Technik zur Trennung von Gemischen. Seine Rolle könnte die Stabilisierung bestimmter Phasen umfassen oder als Standard- oder Referenzverbindung während des Trennungsprozesses dienen .
Massenspektrometrie
Die Massenspektrometrie, eine Methode zur Identifizierung der Menge und Art der in einer Probe vorhandenen Chemikalien, sieht auch die Anwendung von this compound. Es kann an der Probenvorbereitung beteiligt sein oder als Kalibrierstandard dienen, um die Genauigkeit der Massenspektrometriedaten zu gewährleisten .
Biopharma-Produktion
In der biopharmazeutischen Industrie wird this compound wahrscheinlich bei der Upstream-Produktion von Wirkstoffen eingesetzt. Es könnte an der Synthese oder Verarbeitung von rekombinanten Proteinen und monoklonalen Antikörpern beteiligt sein, die die Grundlage für moderne Therapien bilden .
Sicherheitskontrollierte Umgebung
Die Sicherheitsdaten von this compound sind entscheidend für die Aufrechterhaltung kontrollierter Umgebungen, insbesondere in Laboren und Produktionsstätten. Handhabungsverfahren, Expositionsrichtlinien und Entsorgungsmethoden werden festgelegt, um eine sichere Verwendung und die Einhaltung gesetzlicher Vorschriften zu gewährleisten .
Reinraumlösungen
Die Verbindung kann in Reinraumlösungen verwendet werden, bei denen die Aufrechterhaltung einer kontaminationsfreien Umgebung unerlässlich ist. Seine Rolle könnte die Reinigung oder Wartung von Geräten umfassen, um Kontaminationen in sensiblen Fertigungsprozessen zu verhindern .
Wissenschaft der fortschrittlichen Batterien
Im Bereich der Wissenschaft der fortschrittlichen Batterien könnte this compound bei der Entwicklung neuer Batteriechemien verwendet werden. Seine Eigenschaften könnten zur Stabilität und Effizienz von Batterien beitragen, insbesondere in Festkörperelektrolyten .
Wissenschaft der fortschrittlichen Batterien
Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von this compound in der wissenschaftlichen Forschung und Industrie. Seine Rollen reichen von der direkten Verwendung in Prozessen bis hin zur Sicherstellung der Sicherheit und Wirksamkeit verschiedener wissenschaftlicher Bemühungen. OP: ### Produktion und Reinigung von Antikörpern this compound spielt eine Rolle bei der Produktion und Reinigung von Antikörpern. Es wird in Reagenzien und Kits verwendet, die für diesen Zweck entwickelt wurden und in der biomedizinischen Forschung und in therapeutischen Anwendungen von entscheidender Bedeutung sind . Die Eigenschaften der Verbindung können die Synthese oder Stabilisierung von Antikörpern erleichtern, die für die Diagnose, Behandlung und Prävention von Krankheiten unerlässlich sind.
Eigenschaften
IUPAC Name |
dipyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(10-5-1-2-6-10)11-7-3-4-8-11/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTQKSXAQBHFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353025 | |
| Record name | 1,1'-CARBONYLDIPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81759-25-3 | |
| Record name | 1,1'-CARBONYLDIPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Carbonyldipyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,1′-carbonyldipyrrolidine formed during the cationic ring-opening polymerization of cyclic pseudoureas?
A1: Interestingly, 1,1′-carbonyldipyrrolidine is not formed via polymerization in the provided study []. Instead, it arises from the isomerization of a seven-membered cyclic pseudourea, 2-(1-pyrrolidinyl)-4,5,6,7-tetrahydro-4H-1,3-oxazepine, in the presence of benzyl chloride as an initiator. The reaction mechanism for this isomerization, as discussed in the paper, likely involves the interaction of the benzyl chloride with the cyclic pseudourea, leading to ring opening and subsequent rearrangement to form 1,1′-carbonyldipyrrolidine. Notably, this isomerization completely hinders the polymerization of the seven-membered cyclic pseudourea when using benzyl chloride.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



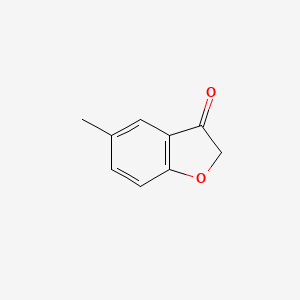
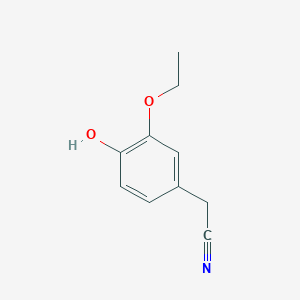


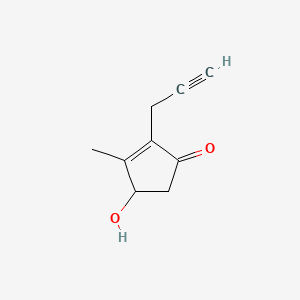
![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester](/img/structure/B1584669.png)
